molecular formula C27H38O7 B1591108 Lucidenic acid B CAS No. 95311-95-8

Lucidenic acid B

Katalognummer B1591108
CAS-Nummer: 95311-95-8
Molekulargewicht: 474.6 g/mol
InChI-Schlüssel: GYRDSOABOBCYST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lucidenic acid B is a natural compound isolated from Ganoderma lucidum . It’s a type of triterpenoid , and it has been shown to induce apoptosis in cancer cells .


Synthesis Analysis

Lucidenic acid B is a product of the mevalonate pathway . The biosynthesis of lucidenic acids is still a topic of ongoing research, with scientists exploring the environmental and genetic regulation of its biosynthesis .


Molecular Structure Analysis

The molecular formula of Lucidenic acid B is C27H38O7 . Its average mass is 474.586 Da and its monoisotopic mass is 474.261749 Da .


Physical And Chemical Properties Analysis

Lucidenic acid B is a powder . Its solubility is in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Wissenschaftliche Forschungsanwendungen

Lucidenic acid B is one of the major triterpenoids found in Ganoderma lucidum, a type of mushroom that has long been used as a multi-purpose plant and functional food . The pharmacological properties of G. lucidum are primarily attributed to its polysaccharides and triterpenoids, including Ganoderic and Lucidenic acids .

    Anti-cancer

    Lucidenic acids, including Lucidenic acid B, have been found to induce cytotoxicity in different cancer cell lines, including prostate cancer, leukemia, liver cancer, and lung cancer cells . The mechanism of the cytotoxic action of Lucidenic acid B has been demonstrated to induce cancer cell apoptosis via the activation of caspase-9 and caspase-3, followed by PARP cleavage .

    Anti-inflammatory

    Lucidenic acids have been reported to have anti-inflammatory properties .

    Antioxidant

    Lucidenic acids also exhibit antioxidant properties .

    Anti-viral

    Lucidenic acids have been found to have anti-viral properties .

    Neuroprotective

    Lucidenic acids have been reported to have neuroprotective properties .

    Anti-hyperlipidemic and Anti-hypercholesterolemic

    Lucidenic acids have been found to have anti-hyperlipidemic and anti-hypercholesterolemic properties .

    Anti-diabetic

    Lucidenic acids have been found to have anti-diabetic properties . They may help regulate blood sugar levels and improve insulin sensitivity .

    Hepatoprotective

    Lucidenic acids have been reported to have hepatoprotective properties . They may help protect the liver from damage caused by toxins or disease .

    Antiplatelet

    Lucidenic acids have been found to have antiplatelet properties . They may help prevent blood clots by inhibiting platelet aggregation .

    Antihistamine

    Lucidenic acids have been reported to have antihistamine properties . They may help alleviate allergy symptoms by blocking the action of histamine .

    Hypocholesterolemic

    Lucidenic acids have been found to have hypocholesterolemic properties . They may help lower cholesterol levels in the blood .

    Anti-SARS-CoV-2

    Lucidenic acid A, a bioactive compound of Ganoderma lucidum which includes Lucidenic acid B, has been identified as a potential inhibitor of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) host cell entry . It is suggested that it can prevent SARS-CoV-2 host cell entry by inhibiting the interaction between the viral spike protein and the host cell receptor angiotensin-converting enzyme 2 (ACE2) .

    Anti-inflammatory

    Lucidenic acids have been reported to have anti-inflammatory properties . They may help reduce inflammation in the body .

    Antioxidant

    Lucidenic acids also exhibit antioxidant properties . They may help protect the body’s cells from damage caused by free radicals .

Safety And Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Zukünftige Richtungen

Studies on Lucidenic acid B are still preliminary and have several limitations. Therefore, more in-depth studies with optimal designs are essential for the development of Lucidenic acid B as medicines, functional foods, and nutraceuticals .

Eigenschaften

IUPAC Name

(4R)-4-[(5R,7S,10S,12S,13R,14R,17R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38O7/c1-13(7-8-19(31)32)14-11-18(30)27(6)20-15(28)12-16-24(2,3)17(29)9-10-25(16,4)21(20)22(33)23(34)26(14,27)5/h13-16,23,28,34H,7-12H2,1-6H3,(H,31,32)/t13-,14-,15+,16+,23-,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRDSOABOBCYST-HFAARYGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201316630
Record name Lucidenic acid B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lucidenic acid B

CAS RN

95311-95-8
Record name Lucidenic acid B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95311-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lucidenic acid B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lucidenic acid B
Reactant of Route 2
Lucidenic acid B
Reactant of Route 3
Lucidenic acid B
Reactant of Route 4
Lucidenic acid B
Reactant of Route 5
Reactant of Route 5
Lucidenic acid B
Reactant of Route 6
Lucidenic acid B

Citations

For This Compound
146
Citations
CL Hsu, YS Yu, GC Yen - Journal of agricultural and food …, 2008 - ACS Publications
… potential of lucidenic acid B. … lucidenic acid B decreased the cell viability of some cancer cell lines and induced apoptosis in the HL-60 cells. The results demonstrate the lucidenic acid B-…
Number of citations: 56 pubs.acs.org
CL Hsu, GC Yen - The enzymes, 2014 - Elsevier
… This report also revealed that the lucidenic acid B leads to the release of mitochondria cytochrome c, the regulation of Bcl-2 family members, the activations of caspase-9 and caspase-3, …
Number of citations: 33 www.sciencedirect.com
CJ Weng, CF Chau, KD Chen… - Molecular nutrition & …, 2007 - Wiley Online Library
… lucidum (YK-02) (or 31.4 g crude triterpenoids) were in an order of lucidenic acid A (2449 mg) A lucidenic acid B (1021 mg) A lucidenic acid C (659 mg) A lucidenic acid N (376 mg). …
Number of citations: 84 onlinelibrary.wiley.com
T Nishitoba, S Sato, S Sakamura - Agricultural and biological …, 1985 - Taylor & Francis
… The '3C_ and 'H-NMR data of 8 were very similar to those of lucidenic acid B (2).,,2) In the 'H-NMR spectrum, however, the signal of HC(12) was observed at b 3.83 (IH, s), in contrast to …
Number of citations: 96 www.tandfonline.com
C Zheng, P Rangsinth, PHT Shiu, W Wang, R Li, J Li… - Molecules, 2023 - mdpi.com
… Lucidenic acid B induced cytotoxicity in COLO205, HepG2, … lines were the most sensitive to lucidenic acid B, with an IC 50 … studied; however, lucidenic acid B has been demonstrated to …
Number of citations: 3 www.mdpi.com
CJ Weng, CF Chau, YS Hsieh, SF Yang… - …, 2008 - academic.oup.com
… Here, the lucidenic acid B (LAB) was used to explore its mechanisms underlying MMP-9 expression of HepG 2 cells. The results showed that the LAB suppressed PMA-induced MMP-9 …
Number of citations: 185 academic.oup.com
DH Chen, JY Wang, MT Chen… - Journal of the Chinese …, 2022 - Wiley Online Library
… 5 (6.2 mg) was further purified from the mixture containing lucidenic acid B (8) as colorless needle crystal. The spectroscopic data of the new compounds 1–6 are presented herein. The …
Number of citations: 2 onlinelibrary.wiley.com
T Akihisa, Y Nakamura, M Tagata… - Chemistry & …, 2007 - Wiley Online Library
… lucidum was purified by column chromatography on silica gel followed by preparative reversephase HPLC, yielding four known lucidenic acid derivatives, lucidenic acid B (3) [8], methyl …
Number of citations: 264 onlinelibrary.wiley.com
M Zhu, Q Chang, LK Wong… - … An International Journal …, 1999 - Wiley Online Library
… Chemical isolation of the terpene fraction resulted in the detection of ganoderic acids A, B, C and D, lucidenic acid B and ganodermanontriol as major ingredients. Copyright © 1999 …
Number of citations: 239 onlinelibrary.wiley.com
T Nishitoba, H Sato, T Kasai… - Agricultural and …, 1985 - academic.oup.com
… Lucidenic acid B (2) was obtained as colorless needles (mp 179 ~ 181 C, [OC]~4 + 169). The … From these observations, the structure of lucidenic acid B (2) was determined to be 7 {3, 12{…
Number of citations: 149 academic.oup.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.